molecular formula C10H14N2O3 B13246842 1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid

1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13246842
M. Wt: 210.23 g/mol
InChI Key: LZNDQILNZZFYEH-UHFFFAOYSA-N
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Description

1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a methyl group at the 1-position and an oxan-3-yl (tetrahydrofuran-3-yl) substituent at the 3-position.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-methyl-5-(oxan-3-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-12-9(10(13)14)5-8(11-12)7-3-2-4-15-6-7/h5,7H,2-4,6H2,1H3,(H,13,14)

InChI Key

LZNDQILNZZFYEH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CCCOC2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .

Chemical Reactions Analysis

1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its application. Detailed studies on its mechanism of action are essential to understand its full potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogous pyrazole derivatives:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Properties
1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid Oxan-3-yl (cyclic ether) C₁₀H₁₄N₂O₃ 210.23 Enhanced polarity due to ether oxygen; moderate solubility in polar solvents.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CF₃ (electron-withdrawing) C₆H₅F₃N₂O₂ 194.11 High acidity (pKa ~1-2); lipophilic due to fluorine atoms; metabolic stability.
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid 2-Furyl (aromatic) C₉H₈N₂O₃ 192.17 Planar aromatic substituent; π-π stacking capability; lower steric bulk.
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Ethyl (alkyl) C₇H₁₀N₂O₂ 154.17 Increased lipophilicity; minimal electronic effects.
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-Methoxybenzyl C₁₃H₁₄N₂O₃ 246.26 Aromatic and methoxy groups enhance hydrogen bonding and solubility.
Key Observations:
  • Electronic Effects : The trifluoromethyl group in compound 2 is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group compared to the electron-donating oxan-3-yl group in the target compound .
  • Solubility : The oxan-3-yl group’s ether oxygen improves polarity and water solubility relative to alkyl (e.g., ethyl) or aromatic (e.g., furyl) substituents .
  • Steric Considerations : The oxan-3-yl group introduces moderate steric hindrance, which may influence binding interactions in biological systems compared to smaller substituents like ethyl or furyl.

Computational Insights

  • Acidity Prediction : Density-functional theory (DFT) studies highlight that electron-withdrawing groups (e.g., CF₃) lower the pKa of carboxylic acids compared to electron-donating groups (e.g., oxan-3-yl) .
  • Hydrogen Bonding : The oxan-3-yl group’s oxygen can participate in hydrogen-bonding networks, influencing crystal packing and solubility, as analyzed via graph-set theory .

Biological Activity

1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole ring, which is known for its diverse biological properties, including anti-inflammatory and antimicrobial activities. The following sections detail the synthesis, biological evaluation, and mechanisms of action associated with this compound.

  • Molecular Formula : C10H14N2O3
  • Molecular Weight : 210.23 g/mol
  • IUPAC Name : 1-methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid
  • CAS Number : 115092484

Synthesis

The synthesis of 1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. Commonly, the synthesis includes:

  • Cyclization of appropriate precursors.
  • Use of solvents such as dichloromethane or ethanol.
  • Catalysts like acids or bases to facilitate the cyclization process.

Antimicrobial Activity

Research indicates that 1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid exhibits significant antimicrobial properties. In a study assessing its antibacterial efficacy against various Gram-positive and Gram-negative bacteria, the compound showed notable activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Bacillus subtilis16High
Pseudomonas aeruginosa128Low

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in inflammatory diseases.

The mechanism by which 1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with receptors that mediate immune responses, leading to reduced inflammation and microbial growth.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyrazole derivatives, including 1-Methyl-3-(oxan-3-yl)-1H-pyrazole-5-carboxylic acid, evaluated their antibacterial activity against several pathogens. The results indicated that this compound was effective against both Gram-positive and Gram-negative strains, demonstrating a broader spectrum of activity compared to other derivatives in the series .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory effects, researchers treated macrophage cell lines with varying concentrations of the compound. The findings revealed a dose-dependent reduction in cytokine release, suggesting its potential as an anti-inflammatory agent .

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